molecular formula C13H10 B118485 Fluorene CAS No. 86-73-7

Fluorene

Cat. No. B118485
CAS RN: 86-73-7
M. Wt: 166.22 g/mol
InChI Key: NIHNNTQXNPWCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorene, also known as 9H-fluorene, is an organic compound with the formula (C6H4)2CH2 . It forms white crystals that exhibit a characteristic, aromatic odor similar to that of naphthalene . It has a violet fluorescence, hence its name . For commercial purposes, it is obtained from coal tar . It is insoluble in water and soluble in many organic solvents .


Synthesis Analysis

Fluorene can be prepared by dehydrogenation of diphenylmethane . Alternatively, it can be prepared by the reduction of fluorenone with zinc or hypophosphorous acid – iodine . An efficient synthesis of 9H-fluorene derivatives through a Pd(0)-catalyzed cross-coupling reaction of 1,1-diboronates with 2,2′-dibromobiphenyls offers high yields, operational simplicity, and mild reaction conditions .


Molecular Structure Analysis

The fluorene molecule is nearly planar . Each of the two benzene rings is coplanar with the central carbon 9 . Fluorene is composed of two benzene rings fused with a five-membered central ring . This central ring has two carbon atoms and one unlocalized hydrogen .


Chemical Reactions Analysis

The C9-H sites of the fluorene ring are weakly acidic . Deprotonation gives the stable fluorenyl anion, nominally C13H9−, which is aromatic and has an intense orange color . The anion is a nucleophile. Electrophiles react with it by adding to the 9-position .


Physical And Chemical Properties Analysis

Fluorene has a molar mass of 166.223 g·mol−1 . It has a density of 1.202 g/mL . Its melting point is 116 to 117 °C, and its boiling point is 295 °C . The solubility of fluorene in water is 1.992 mg/L . It has a log P of 4.18 , indicating its lipophilicity.

Scientific Research Applications

Environmental Impact and Biodegradation

  • Distribution in Ecosystems : Fluorene, a polynuclear aromatic hydrocarbon, was studied in pond ecosystems, revealing its distribution in water, sediments, and macrophytes, and its disappearance rate which is influenced by factors like solubility and environmental parameters (Boyle et al., 1984).
  • Fungal Biodegradation : A study demonstrated the enhanced degradation of fluorene in soil slurry by the fungus Absidia cylindrospora and maltosyl-cyclodextrin, highlighting the potential of fungal bioremediation for fluorene contamination (Garon et al., 2004).
  • Marine-Derived Fungal Degradation : The marine-derived fungus Mucor irregularis strain bpo1 showed significant capability in degrading fluorene, suggesting its potential in environmental remediation (Bankole et al., 2021).

Applications in Materials Science

  • Optoelectronic Devices : Fluorene's unique biphenyl structure with large π-conjugated systems makes it a candidate for photoelectrical materials, solar cells, and organic electro-luminescence materials (Xiaoming et al., 2012).
  • Organic Light-Emitting Diodes : Derivatization of fluorene for use in phosphorescent organic light-emitting diodes (PHOLEDs) has been researched, showing high efficiencies in green PHOLEDs (Wei et al., 2022).

Analytical and Detection Techniques

  • Detection in Environmental Samples : A study developed a fluorescent probe using Eu(III)-marked polystyrene nanoparticles labeled with a monoclonal antibody for the rapid and sensitive detection of fluorene in water samples (Qiao et al., 2018).
  • Extraction and Purification : Research on the extraction and purification of fluorene from wash oil has been conducted, offering insights into its industrial-scale production and purification (Yong-sheng, 2014).

Fluorene in Polymer and Organic Chemistry

  • Conjugated Polymers for Solar Cells : Synthesis of fluorene-based conjugated polymers for applications in organic solar cells was explored, underscoring its significance in the field of renewable energy (Cheng et al., 2009).
  • Polymer-Based Light Emitting Devices : The role of oxidation in changing the emission properties of poly(fluorene)-type materials in light-emitting devices was investigated, demonstrating the impact of ketonic defects on emission characteristics (Zojer et al., 2002).

Safety And Hazards

Fluorene may form combustible dust concentrations in air . It is toxic if inhaled and causes damage to organs . It is also harmful to aquatic life with long-lasting effects . Personal protective equipment/face protection is recommended when handling fluorene .

Future Directions

Fluorene-based macrocycles and organic nanogrids are being explored for their potential applications . These structures can be used as nanoscale building blocks for the fabrication of not only rotaxanes, catenanes, knots, 3D cages, but also nanopolymers, covalent organic frameworks (COFs), metal–organic frameworks (MOFs), and complex molecular cross-scale architectures .

properties

IUPAC Name

9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHNNTQXNPWCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10
Record name FLUORENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16214
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95270-88-5
Record name Polyfluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95270-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8024105
Record name Fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fluorene is a white leaflets. Sublimes easily under a vacuum. Fluorescent when impure. (NTP, 1992), White solid; Fluorescent when impure; [Hawley] White powder; [MSDSonline]
Record name FLUORENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16214
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fluorene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7844
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

563 °F at 760 mmHg (NTP, 1992), 294 °C, BP: 295 °C (sublimes)
Record name FLUORENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16214
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name FLUORENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

151.0 °C (303.8 °F) - closed cup
Record name FLUORENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Insoluble. (1.7mg/kg) (NTP, 1992), In water, 1.69 mg/L at 25 °C, Insoluble in water, Freely soluble in glacial acetic acid; soluble in hot alcohol, Slightly soluble in ethanol; soluble in ethyl ether, acetone, benzene, carbon disulfide, For more Solubility (Complete) data for FLUORENE (6 total), please visit the HSDB record page.
Record name FLUORENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16214
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name FLUORENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.203 at 32 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 0 °C
Record name FLUORENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16214
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name FLUORENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

10 mmHg at 294.8 °F (NTP, 1992), 0.0006 [mmHg], 6.0X10-4 mm Hg at 25 °C
Record name FLUORENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16214
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fluorene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7844
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name FLUORENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Fluorene

Color/Form

Leaflets from alcohol, Dazzling white leaflets or flakes from alcohol, Small, white, crystalline plates; fluorescent when impure

CAS RN

86-73-7
Record name FLUORENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16214
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUORENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Fluorene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2UY0968A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUORENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

241 to 243 °F (NTP, 1992), 114.76 °C, MP: 116-117 °C
Record name FLUORENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16214
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name FLUORENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of fluorene, 0.055 g of 1,3,5-triacetoxy-hexahydro-1,3,5-triazine-2,4,6-trione (3% by mole relative to fluorene), 9.0 g of acetic acid, 0.008 g of cobalt(II) acetate.4H2O and 0.007 g of manganese(II) acetate.4H2O was stirred at 120° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield fluorenon in 93% yield at 99% conversion of fluorene.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.055 g
Type
reactant
Reaction Step One
Quantity
0.008 g
Type
catalyst
Reaction Step One
Quantity
9 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.007 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

3,6,6-Tris(dimethylamino) spiro[fluorene-9,3′-phthalide] and 3,6,6′-tris (diethylamino)spiro[fluorene-9,3′-phthalide].
Name
3,6,6-Tris(dimethylamino) spiro[fluorene-9,3′-phthalide]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,6,6′-tris (diethylamino)spiro[fluorene-9,3′-phthalide]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under a nitrogen gas atmosphere, 289 mg (0.235 mmol) of butylphenylsilane (compound 14), 750 mg (1.17 mmol) of 9,9-dioctylfluorene with boron structures introduced onto the 2 and 7 positions, 515 mg (0.935 mmol) of 2,7-dibromo-9,9-dioctylfluorene, 2.22 g (16.1 mmol) of potassium carbonate, 15 ml of THF and 8 ml of distilled water were added to a 100 ml three-necked flask equipped with a reflux condenser, and this mixture was heated to 60° C. After the dissolution of the substrate was confirmed, one full spatula of tetrakis(triphenylphosphine)palladium was added, and the mixture was heated and agitated for approximately 48 hours. When toluene was added following cooling and the solvent was distilled away as far as possible, a high-viscosity substance was obtained.
Name
butylphenylsilane
Quantity
289 mg
Type
reactant
Reaction Step One
Name
compound 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C[Si](C)(C)[N-][Si](C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorene
Reactant of Route 2
Fluorene
Reactant of Route 3
Fluorene
Reactant of Route 4
Fluorene
Reactant of Route 5
Fluorene
Reactant of Route 6
Fluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.